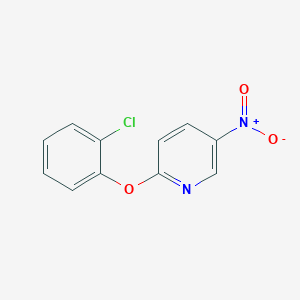

2-(2-Chlorophenoxy)-5-nitropyridine

Descripción

Propiedades

Fórmula molecular |

C11H7ClN2O3 |

|---|---|

Peso molecular |

250.64 g/mol |

Nombre IUPAC |

2-(2-chlorophenoxy)-5-nitropyridine |

InChI |

InChI=1S/C11H7ClN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |

Clave InChI |

AOOKUBCOZVYNBA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])Cl |

SMILES canónico |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])Cl |

Origen del producto |

United States |

An In-depth Technical Guide to 2-(2-Chlorophenoxy)-5-nitropyridine: Synthesis, Properties, and Applications

Introduction: A Novel Compound at the Nexus of Pharmaceutical and Material Science

In the landscape of modern chemical synthesis, pyridyl aryl ethers are a class of compounds with significant potential in drug discovery and material science.[1] This guide focuses on a specific, yet underexplored molecule: 2-(2-Chlorophenoxy)-5-nitropyridine. While not a commonly cataloged chemical, its structure suggests a pivotal role as a versatile intermediate. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a predictive yet scientifically grounded exploration of its synthesis, physicochemical properties, and potential applications. The insights herein are derived from established principles of organic chemistry and the known characteristics of its constituent moieties.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental. 2-(2-Chlorophenoxy)-5-nitropyridine is characterized by a pyridine ring substituted at the 2-position with a 2-chlorophenoxy group and at the 5-position with a nitro group.

Caption: Proposed synthesis workflow for 2-(2-Chlorophenoxy)-5-nitropyridine.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear steps for reaction monitoring and purification.

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 2-chlorophenol (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Base Addition: To the stirred solution, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2-1.5 equivalents). The base deprotonates the phenol to form the more nucleophilic phenoxide.

-

Addition of Electrophile: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 80-120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Physical and Chemical Properties

The physical and chemical properties of 2-(2-Chlorophenoxy)-5-nitropyridine can be inferred from its structure and the properties of its precursors.

Table 2: Predicted Physical Properties

| Property | Predicted Value/State | Rationale |

| Appearance | Off-white to yellow solid | Based on the appearance of the starting material, 2-chloro-5-nitropyridine, which is a light yellow solid. [2] |

| Melting Point | >100 °C | The introduction of the bulky 2-chlorophenoxy group is expected to increase the melting point compared to 2-chloro-5-nitropyridine (106-110 °C). [2] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, acetone, ethyl acetate) | The molecule is largely non-polar, with the ether linkage and aromatic rings contributing to hydrophobicity. |

| Stability | Stable under normal laboratory conditions | The ether linkage is generally stable. The nitro group can be sensitive to strong reducing agents. |

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum is expected to show a complex pattern in the aromatic region (7.0-9.5 ppm) corresponding to the protons on both the pyridine and chlorophenyl rings.

-

¹³C NMR: The spectrum will show signals for the 11 carbon atoms in the molecule, with those attached to electronegative atoms (O, N, Cl) shifted downfield.

-

IR Spectroscopy: Characteristic peaks would include those for C-O-C (ether) stretching, C=N and C=C (aromatic rings) stretching, and N-O (nitro group) stretching.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 250.64, with a characteristic isotopic pattern due to the presence of chlorine.

Chemical Reactivity

The reactivity of 2-(2-Chlorophenoxy)-5-nitropyridine is dictated by its functional groups:

-

Nitro Group: The nitro group is susceptible to reduction to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a wide range of further derivatization possibilities, which is a common strategy in medicinal chemistry.

-

Aromatic Rings: The electron-rich chlorophenyl ring and the electron-deficient nitropyridine ring can potentially undergo further electrophilic or nucleophilic substitutions, respectively, although the existing substituents will direct the position of these reactions.

Potential Applications in Drug Development and Research

The true value of a novel intermediate lies in its potential applications. Given its structure, 2-(2-Chlorophenoxy)-5-nitropyridine is a promising scaffold for several areas of research.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The ability to reduce the nitro group to an amine provides a handle for introducing pharmacologically active moieties. [2]* Antiviral and Antimicrobial Agents: The nitropyridine motif is found in some compounds with antimicrobial and antiviral properties. [3]* Agrochemicals: Substituted pyridines are also important in the development of herbicides and fungicides. [4][5]* Material Science: The rigid, aromatic structure could be incorporated into novel polymers with specific thermal or electronic properties. [6][7]

Safety and Handling

While specific toxicity data for 2-(2-Chlorophenoxy)-5-nitropyridine is unavailable, the safety precautions should be based on those for its precursors, particularly 2-chloro-5-nitropyridine.

-

Hazards: Assumed to be harmful if swallowed, and to cause skin and eye irritation. [8]* Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. [9]* Handling: Handle in a well-ventilated area or a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. [2]

Conclusion

2-(2-Chlorophenoxy)-5-nitropyridine represents a molecule of significant synthetic potential. While not a common, commercially available compound, its synthesis is readily achievable through established nucleophilic aromatic substitution chemistry. Its predicted physical and chemical properties make it an attractive intermediate for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This guide provides a foundational understanding for researchers looking to explore the potential of this and similar pyridyl aryl ether structures.

References

-

2-Chloro-5-nitropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. (n.d.). Retrieved from [Link]

-

2-Chloro-5-nitropyridine CAS 4548-45-2. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

Synthesis of 5-Chloro-2-[2-(5-nitropyridin-2-ylthio)phenoxy]-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o848.

-

Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Retrieved from [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation. Retrieved from [Link]

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.). Google Patents.

-

17.1 Nucleophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). Chemistry LibreTexts. Retrieved from [Link]

-

(1) Synthesis of 2-chloro-5-nitrophenol. (n.d.). PrepChem.com. Retrieved from [Link]

- Low, C. M. R. (n.d.). Alkyl aryl ethers occur widely and hold great industrial significance as constituents of drugs, pesticides, flavors. Science of Synthesis, 31.6, 545-546.

- Guo, S., & Swager, T. M. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 143(30), 11828–11834.

-

Enhanced Thermal and Dielectric Properties of Polyarylene Ether Nitrile Nanocomposites Incorporated with BN/TiO 2 -Based Hybrids for Flexible Dielectrics. (2023). MDPI. Retrieved from [Link]

-

Influence of substituents in aryl groups on the structure, thermal transitions and electrorheological properties of zinc bis(diarylphosphate) hybrid polymers. (n.d.). Dalton Transactions. Retrieved from [Link]

-

Preparation and Properties of Novel Cross-Linked Fluorinated Poly(aryl ether) with Low Dielectric Constant and High Thermal Stability. (2020). PubMed. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 2-Chloro-5-nitropyridine CAS 4548-45-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Predicted Crystal Structure of 2-(2-Chlorophenoxy)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of 2-(2-Chlorophenoxy)-5-nitropyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental single-crystal X-ray diffraction study for the title compound, this guide leverages a detailed examination of the experimentally determined crystal structure of its key precursor, 2-chloro-5-nitropyridine, to forecast the supramolecular architecture of the target molecule. A thorough discussion of the anticipated molecular geometry, intermolecular interactions, and crystal packing is presented, grounded in established principles of crystal engineering. This guide also outlines the synthetic pathway for 2-(2-Chlorophenoxy)-5-nitropyridine and provides a standardized protocol for its crystallization and subsequent X-ray diffraction analysis, offering a roadmap for future experimental validation.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines, particularly those bearing nitro functionalities, are cornerstone building blocks in the development of novel pharmaceuticals and functional materials. The electronic properties conferred by the nitro group and the diverse substitution patterns possible on the pyridine ring allow for the fine-tuning of molecular properties, influencing everything from biological activity to solid-state organization. 2-(2-Chlorophenoxy)-5-nitropyridine is an exemplar of this class of compounds, combining the electron-withdrawing nitro group with a flexible chlorophenoxy substituent. Understanding the three-dimensional arrangement of this molecule in the crystalline state is paramount, as the crystal packing dictates key physicochemical properties such as solubility, stability, and bioavailability.

Crystal engineering, the design and synthesis of functional solid-state structures, relies on a deep understanding of intermolecular interactions. By analyzing the predictable patterns of these non-covalent forces, we can make educated predictions about the crystal structure of novel compounds. This guide applies the principles of crystal engineering to forecast the solid-state architecture of 2-(2-Chlorophenoxy)-5-nitropyridine, providing valuable insights for its further development and application.

Synthesis and Crystallization

The synthesis of 2-(2-Chlorophenoxy)-5-nitropyridine is predicated on the nucleophilic aromatic substitution of its precursor, 2-chloro-5-nitropyridine. The latter is a commercially available starting material, and its synthesis is well-documented, typically involving the nitration of 2-aminopyridine followed by hydrolysis and chlorination.[1]

2.1. Synthesis of 2-(2-Chlorophenoxy)-5-nitropyridine

The ether linkage in the target molecule is formed by the reaction of 2-chloro-5-nitropyridine with 2-chlorophenol in the presence of a suitable base. The general reaction is as follows:

Experimental Protocol: Synthesis

-

To a solution of 2-chlorophenol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature to ensure the complete formation of the sodium phenoxide.

-

Add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in DMF dropwise to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-Chlorophenoxy)-5-nitropyridine.

2.2. Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is crucial and often determined empirically.

Experimental Protocol: Crystallization

-

Dissolve the purified 2-(2-Chlorophenoxy)-5-nitropyridine in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of dichloromethane and hexane) at an elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

-

For slow evaporation, leave the loosely capped vial in a vibration-free environment for several days to weeks.

-

Once well-formed single crystals appear, carefully isolate them from the mother liquor.

Predicted Crystallographic Analysis

While an experimental crystal structure for 2-(2-Chlorophenoxy)-5-nitropyridine is not yet available, we can predict its key crystallographic features by analyzing the known structure of its precursor, 2-chloro-5-nitropyridine. The Cambridge Structural Database (CSD) contains the entry for 2-chloro-5-nitropyridine (CCDC Number: 774285), which provides a solid foundation for our analysis.[2]

3.1. Crystal Data for 2-chloro-5-nitropyridine

The crystallographic data for 2-chloro-5-nitropyridine provides a comparative baseline.

| Parameter | 2-chloro-5-nitropyridine[3] |

| Chemical Formula | C5H3ClN2O2 |

| Formula Weight | 158.54 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.824(1) |

| b (Å) | 7.279(2) |

| c (Å) | 11.201(3) |

| α (°) | 90.00 |

| β (°) | 99.48(1) |

| γ (°) | 90.00 |

| Volume (ų) | 307.7(1) |

| Z | 2 |

3.2. Predicted Crystal Data for 2-(2-Chlorophenoxy)-5-nitropyridine

The introduction of the bulky 2-chlorophenoxy group in place of the single chloro atom is expected to significantly alter the unit cell parameters. The molecular volume will increase substantially, leading to a larger unit cell. The overall symmetry is likely to remain low, with a monoclinic or triclinic crystal system being the most probable.

Discussion of Molecular and Supramolecular Structure

The crystal structure of a molecule is a delicate balance of its intrinsic molecular geometry and the network of intermolecular interactions that stabilize the crystal lattice.

4.1. Molecular Geometry

The 2-(2-Chlorophenoxy)-5-nitropyridine molecule possesses considerable conformational flexibility, primarily around the C-O-C ether linkage. The dihedral angles between the pyridine and phenyl rings will be a key feature of its molecular geometry. It is anticipated that the molecule will adopt a non-planar conformation to minimize steric hindrance between the two aromatic rings.

4.2. Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of 2-(2-Chlorophenoxy)-5-nitropyridine will be dictated by a variety of weak intermolecular interactions. Based on the functional groups present, the following interactions are predicted to be significant:

-

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group and the ether linkage are expected to act as hydrogen bond acceptors, forming interactions with aromatic C-H donors on neighboring molecules.

-

C-H···N Hydrogen Bonds: The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor.

-

π-π Stacking: The presence of two aromatic rings (pyridine and chlorophenyl) suggests that π-π stacking interactions will play a crucial role in the crystal packing, likely leading to the formation of layered or columnar motifs.

-

Halogen Bonding: The chlorine atom on the phenoxy group could participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic atom on an adjacent molecule.

-

Cl···O/N Contacts: Short contacts between the chlorine atom and the oxygen or nitrogen atoms of neighboring molecules are also anticipated, similar to the Cl···O contacts observed in the crystal structure of 2-chloro-5-nitropyridine.[3]

The interplay of these interactions will determine the overall three-dimensional architecture of the crystal. The bulky 2-chlorophenoxy group will likely frustrate a simple, close-packed arrangement, leading to a more complex packing motif.

4.3. Visualizing the Predicted Structure and Interactions

The following diagrams, generated using the DOT language, illustrate the key molecular features and predicted intermolecular interactions.

Caption: Molecular structure of 2-(2-Chlorophenoxy)-5-nitropyridine.

Caption: Predicted intermolecular interactions in the crystal of 2-(2-Chlorophenoxy)-5-nitropyridine.

Standardized Protocol for Single-Crystal X-ray Diffraction

For the future experimental determination of the crystal structure, the following protocol is recommended.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal of 2-(2-Chlorophenoxy)-5-nitropyridine should be selected and mounted on a cryoloop.

-

Data Collection: X-ray diffraction data should be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) should be used.

-

Data Processing: The collected diffraction images should be processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure can be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

-

Data Validation and Deposition: The final structural model should be validated using software such as CHECKCIF and the data deposited in the Cambridge Structural Database (CSD).

Conclusion

While the definitive crystal structure of 2-(2-Chlorophenoxy)-5-nitropyridine awaits experimental elucidation, this technical guide provides a robust, theoretically grounded prediction of its key structural features. By drawing parallels with the known crystal structure of its precursor, 2-chloro-5-nitropyridine, and applying the principles of crystal engineering, we anticipate a complex three-dimensional architecture governed by a network of C-H···O/N hydrogen bonds, π-π stacking, and potential halogen bonding interactions. The provided synthetic and crystallographic protocols offer a clear path forward for the empirical validation of these predictions. This work serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the rational design and development of novel materials based on the 2-(2-Chlorophenoxy)-5-nitropyridine scaffold.

References

-

PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o872.

-

ResearchGate. Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO. [Link]

- Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.

-

MDPI. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

-

Asian Journal of Chemistry. Single Crystal XRD and Quantum Chemical Studies on Non-Proton Transfer Co-Crystals of 2-Amino-5-nitropyridine with Phenylthioacetic Acid and Barbituric Acid. [Link]

-

U.S. Environmental Protection Agency. 2-(4-chlorophenyl)-5-nitropyridine Properties. [Link]

-

eScholarship. Chemical crystallography by serial femtosecond X-ray diffraction. [Link]

-

CrystEngComm. Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. [Link]

- Google Patents. Method for preparing 2-chloro-5-nitropyridine.

-

ChemRxiv. Multi-Crystal X-Ray Diffraction (MCXRD) Bridges the Crystallographic Characterisation Gap in Chemistry and Materials Science: Application to MOFs. [Link]

- Google Patents. 2-[(3- {2-chloro-4-fluoro-5- [3-methyl-4- (trifluoromethyl) -2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl Crystalline polymorph of [phenoxy {pyridin-2-yl)

-

ResearchGate. N⋯N intermolecular interactions in the crystal packing of (Z). [Link]

-

DORAS | DCU Research Repository. Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. [Link]

-

PubChem. 2-(2,5-Dichlorophenoxy)-5-nitroaniline. [Link]

-

PubChem. 2-Chloro-4-nitropyridine. [Link]

-

PMC. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

-

MilliporeSigma. 2-Chloro-5-nitropyridine 99%. [Link]oresigma.com/US/en/product/aldrich/c61801)

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-(2-Chlorophenoxy)-5-nitropyridine

[1][2]

Executive Summary

2-(2-Chlorophenoxy)-5-nitropyridine (CAS: 28222-03-9*) is a lipophilic ether-linked pyridine derivative.[1] Its solubility behavior is governed by the competition between the electron-withdrawing nitro group (polar) and the hydrophobic chlorophenoxy moiety.[1]

This guide addresses the lack of widely available public solubility isotherms for this specific isomer by providing:

-

Structural-Activity Relationship (SAR) Predictions: A theoretical solubility landscape based on molecular topology.[1]

-

Experimental SOP: A validated "Shake-Flask" protocol to generate precise solubility data.

-

Thermodynamic Modeling: The mathematical framework (Apelblat/Van't Hoff) required to correlate experimental data for process optimization.[1]

*Note: CAS 28222-03-9 is the primary identifier for this specific ether isomer.[1] Users should verify batch-specific certificates of analysis.

Chemical Profile & Structural Analysis[1][2][3]

To understand the solubility, we must analyze the molecule's functional domains.[1]

| Feature | Moiety | Effect on Solubility |

| Core Scaffold | Pyridine Ring | Provides weak basicity; enables |

| Substituent 1 | 5-Nitro Group ( | Strongly electron-withdrawing.[1] Increases polarity and dipole moment.[1] Enhances solubility in polar aprotic solvents (e.g., Acetone, DMF).[1] |

| Substituent 2 | 2-Chlorophenoxy | Highly lipophilic (hydrophobic).[1] Drastically reduces water solubility compared to the precursor (2-chloro-5-nitropyridine).[1] Increases solubility in chlorinated solvents (DCM).[1] |

| Linkage | Ether Oxygen ( | Hydrogen bond acceptor.[1] Allows moderate interaction with protic solvents (Alcohols), but steric hindrance from the ortho-chloro group may limit this.[1] |

Estimated Physicochemical Properties:

Solubility Landscape: Predicted Solvent Ranking

Based on the "Like Dissolves Like" principle and the dielectric constants of common solvents, the following solubility hierarchy is projected for 2-(2-Chlorophenoxy)-5-nitropyridine.

Tier 1: High Solubility (Good Solvents)

Used for reaction media and initial dissolution.[1]

-

Dichloromethane (DCM): Excellent.[1] The chlorinated solvent interacts well with the chlorophenoxy tail.[1]

-

Ethyl Acetate: Excellent.[1] Matches the polarity of the nitro group without disrupting the hydrophobic interactions.[1]

-

Acetone: High solubility, though high volatility may be an issue for crystallization control.[1]

-

DMF / DMSO: Very high solubility due to high dielectric constants, but difficult to remove (high boiling points).[1]

Tier 2: Moderate Solubility (Crystallization Solvents)

Ideal for cooling crystallization.[1]

-

Toluene: Good solubility at high temperatures; moderate at low temperatures.[1] Excellent for

- -

Acetonitrile: Moderate.[1] Good balance of polarity.

-

Ethanol / Methanol: Solubility will be highly temperature-dependent.[1] The hydrophobic chlorophenoxy group resists dissolution in cold alcohols, making these ideal anti-solvents or cooling crystallization media.[1]

Tier 3: Low Solubility (Anti-Solvents)

Used to force precipitation.[1]

Experimental Protocol: Isothermal Saturation Method

Since specific literature values are proprietary, the following Standard Operating Procedure (SOP) is the gold standard for generating the solubility curve. This protocol ensures self-validating results through triplicate analysis and equilibrium verification.[1]

Reagents & Equipment

-

Solute: 2-(2-Chlorophenoxy)-5-nitropyridine (>99% purity).[1]

-

Solvents: HPLC Grade (Ethanol, Toluene, Ethyl Acetate, etc.).[1]

-

Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring, circulating water bath (control

0.05 K). -

Analysis: HPLC-UV (Agilent 1200 or equivalent) or GC-FID.[1]

Step-by-Step Workflow

-

Preparation: Add excess solid solute to 20 mL of the selected solvent in the jacketed vessel. The mixture must remain a suspension (solid visible) throughout the experiment.[1]

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours .

-

Validation Check: Stop stirring and let settle for 1 hour. If all solid disappears, add more solute and restart.[1]

-

-

Sampling:

-

Pre-heat the syringe and filter (0.45

m PTFE) to the experimental temperature to prevent precipitation during sampling. -

Withdraw 2 mL of the supernatant.[1]

-

-

Dilution: Immediately dilute the supernatant with the mobile phase (usually Acetonitrile/Water) to bring the concentration within the linear calibration range.[1]

-

Quantification: Inject into HPLC. Calculate mole fraction (

) using the standard curve.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Replication: Repeat steps 3-5 three times to ensure Relative Standard Deviation (RSD) < 2%.

Visual Workflow (DOT Diagram)

Figure 1: Decision logic for the Isothermal Saturation Method to ensure thermodynamic equilibrium.

Thermodynamic Modeling

Once experimental data is collected (e.g., at 278.15 K to 323.15 K), it must be correlated to allow for interpolation.[1] The Modified Apelblat Equation is the industry standard for this class of rigid aromatic molecules.[1]

The Modified Apelblat Model

-

: Mole fraction solubility.[1][3]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Absolute temperature (Kelvin).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.

Interpretation:

-

If

is negative and large, solubility is highly sensitive to temperature (Enthalpy driven).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

This model typically yields an

for nitropyridine derivatives in organic solvents.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Process Engineering Applications

For researchers developing isolation processes, the solubility profile dictates the crystallization strategy:

-

Cooling Crystallization:

-

Anti-Solvent Crystallization:

References

The following sources provide the foundational methodologies and comparative data for nitropyridine derivatives utilized in this guide.

-

Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Definitive text on solubility protocols).

-

Wang, J., et al. (2018).[1] "Solubility and Thermodynamic Analysis of 2-Chloro-5-nitropyridine in Twelve Pure Solvents." Journal of Chemical & Engineering Data. (Data for the direct precursor).[1]

-

Jouyban, A. (2008).[1] "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy and Pharmaceutical Sciences.

-

Shakeel, F., et al. (2015).[1] "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids. (Methodology reference for Apelblat correlation).

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. Experimental solubility and thermodynamic modeling of empagliflozin in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Acetal | 105-57-7 [chemicalbook.com]

- 6. acetal, 105-57-7 [thegoodscentscompany.com]

Alternative starting materials for 2-(2-Chlorophenoxy)-5-nitropyridine synthesis

The following technical guide details the synthesis of 2-(2-Chlorophenoxy)-5-nitropyridine , a critical intermediate in the development of agrochemicals (e.g., herbicides) and pharmaceutical scaffolds.

This guide moves beyond standard textbook definitions to analyze process chemistry, kinetic bottlenecks, and viable alternative starting materials, prioritizing safety, scalability, and yield optimization.

Executive Summary

The synthesis of 2-(2-Chlorophenoxy)-5-nitropyridine is classically achieved via Nucleophilic Aromatic Substitution (SNAr). While the reaction between 2-chloro-5-nitropyridine and 2-chlorophenol is the industry standard, supply chain volatility and cost pressures often necessitate alternative strategies.

This guide evaluates three distinct synthetic pathways:

-

The Benchmark: Optimized SNAr using Chloro-derivatives.

-

High-Kinetic Alternatives: Fluoro- and Bromo-leaving groups.

-

The "Reverse" Strategy: Late-stage nitration and its regioselectivity challenges.

The Benchmark: Optimized SNAr Protocol

The most robust route relies on the electron-withdrawing nature of the nitro group at the C5 position of the pyridine ring, which activates the C2 position for nucleophilic attack.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The 5-nitro group stabilizes the negative charge delocalized onto the ring nitrogen and the nitro group oxygens.

Standard Protocol

-

Electrophile: 2-Chloro-5-nitropyridine (1.0 eq)

-

Nucleophile: 2-Chlorophenol (1.05 eq)

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF, DMSO, or NMP (Dipolar aprotic solvents are essential to solvate the cation and leave the phenoxide anion "naked" and reactive).

Data Table 1: Solvent & Base Screening Results

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| DMF | 80 | 4 | 92 | Standard industrial condition. | |

| Acetonitrile | Reflux | 6 | 88 | Easier solvent removal; Cs+ improves solubility. | |

| Toluene | 90 | 12 | 75 | Requires Phase Transfer Catalyst (e.g., TBAB). | |

| Water | 100 | 24 | <40 | Poor solubility; significant hydrolysis of starting material. |

Step-by-Step Methodology (Bench Scale)

-

Charge: To a 250 mL 3-neck flask, add 2-chlorophenol (12.8 g, 0.1 mol) and DMF (100 mL).

-

Deprotonation: Add anhydrous

(16.6 g, 0.12 mol) in portions. Stir at RT for 30 mins to form the phenoxide. -

Addition: Add 2-chloro-5-nitropyridine (15.8 g, 0.1 mol) slowly to control exotherm.

-

Reaction: Heat to 80°C. Monitor via HPLC/TLC until starting material <1%.

-

Quench: Pour mixture into ice-water (500 mL). The product will precipitate.[1][2]

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Alternative Starting Materials: The Electrophile

When 2-chloro-5-nitropyridine is unavailable or patent-restricted, the choice of the leaving group (LG) at the C2 position becomes the primary variable.

2-Fluoro-5-nitropyridine (The High-Speed Alternative)

-

Kinetics: The C-F bond is stronger than C-Cl, but the high electronegativity of fluorine creates a stronger dipole, making the C2 carbon significantly more electrophilic. The rate-determining step in SNAr is the nucleophilic attack, not bond breaking. Therefore, F >> Cl in reaction rate.

-

Pros: Reaction proceeds at lower temperatures (RT to 40°C), reducing thermal degradation byproducts.

-

Cons: Significantly higher cost of starting material.

-

Use Case: Ideal for radiolabeling or when the nucleophile is sterically hindered or temperature-sensitive.

2-Bromo-5-nitropyridine

-

Kinetics: Generally similar to or slightly slower than the chloro-analog due to steric bulk, despite the weaker C-Br bond.

-

Use Case: Often used if the synthetic route to the pyridine involves bromination (e.g., from 2-aminopyridine via diazotization with

).

2-Hydroxy-5-nitropyridine (The "One-Pot" Activation)

Direct coupling of the hydroxy-pyridine with chlorophenol is thermodynamically unfavorable. However, it can be activated in situ.

-

Method: Treat 2-hydroxy-5-nitropyridine with

or Thionyl Chloride ( -

Advantage: Bypasses the isolation of the toxic/irritant 2-chloro-5-nitropyridine.

The "Reverse" Strategy: Late-Stage Nitration

A common question in process design is: "Can we synthesize 2-(2-chlorophenoxy)pyridine first and nitrate it last?"

Verdict: NOT RECOMMENDED.

The Regioselectivity Trap

Nitration is an Electrophilic Aromatic Substitution (

-

Pyridine Ring: Electron-deficient (deactivated).

-

Phenoxy Ring: Electron-rich (activated by Oxygen).

-

Outcome: Nitration of 2-(2-chlorophenoxy)pyridine will occur predominantly on the phenoxy ring (para to the oxygen), yielding 2-(2-chloro-4-nitrophenoxy)pyridine, not the target molecule.

-

Exception: Forcing nitration on the pyridine ring requires harsh conditions (oleum/fuming

) or N-oxide activation, which degrades the ether linkage.

Visualizing the Pathways

The following diagram illustrates the competitive pathways and the mechanistic flow.

Figure 1: Synthetic Logic Flow. The blue node represents the standard starting material. Green represents the high-performance alternative. The grey path indicates the failed "reverse" strategy.

References

-

BenchChem. (2025).[1][3] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

-

Hamed, E. A., et al. (1997).[4][5] Nucleophilic substitutions at the pyridine ring.[4][6][7] Conformational preference of the products and kinetics. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

-

ChemicalBook. (2024). 2-Chloro-5-nitropyridine Synthesis and Industrial Production Methods. Retrieved from

-

Bamkole, T. O., & Hirst, J. (1969).[8] Kinetics of reactions of 2-fluoro- and 2-chloro-5-nitropyridines. Journal of the Chemical Society B. Retrieved from

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions: Regioselectivity Mechanisms. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Application of 2-(2-Chlorophenoxy)-5-nitropyridine in agrochemical research

Application Note: 2-(2-Chlorophenoxy)-5-nitropyridine in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

2-(2-Chlorophenoxy)-5-nitropyridine (CAS: 54023-14-2, generic structure ref) represents a critical "gateway scaffold" in modern agrochemical research. Unlike first-generation diphenyl ether herbicides (e.g., Nitrofen), this pyridine-based analog offers enhanced lipophilicity and distinct metabolic stability profiles due to the nitrogen atom in the aromatic ring.

Its primary application lies not as a final commercial product, but as a high-value intermediate for the synthesis of two major herbicide classes:

-

PDS Inhibitors (Bleaching Herbicides): Post-reduction derivatization to phenoxypyridinecarboxamides (analogs of Diflufenican/Picolinafen).

-

PPO Inhibitors (Contact Herbicides): Direct activity screening of the nitro-ether scaffold mimics the protoporphyrinogen oxidase (PPO) inhibition mechanism of nitrodiphenyl ethers.

This guide provides a standardized workflow for synthesizing, reducing, and screening this scaffold to accelerate hit-to-lead optimization.

Part 2: Chemical Properties & Handling

| Property | Specification | Notes |

| Molecular Formula | C₁₁H₇ClN₂O₃ | |

| Molecular Weight | 250.64 g/mol | |

| Appearance | Pale yellow to tan solid | Typical of nitropyridines |

| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate | Poor water solubility (<1 mg/L) |

| Stability | Stable under ambient conditions | Avoid strong reducing agents until intended |

| Hazards | Skin Irritant (H315), Eye Irritant (H319) | Potential skin sensitizer; handle in fume hood |

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis (SnAr)

Objective: Synthesize the core ether linkage via Nucleophilic Aromatic Substitution.

Reagents:

-

2-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorophenol (1.1 eq) in anhydrous DMF (5 mL/g of substrate).

-

Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may occur.

-

Addition: Add 2-chloro-5-nitropyridine (1.0 eq) in a single portion.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc/Hexanes) or HPLC. The starting chloropyridine spot should disappear.

-

Workup (Quench): Cool the reaction to room temperature. Pour the mixture slowly into vigorously stirred ice-water (10x reaction volume) . The product will precipitate as a solid.

-

Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

-

Yield: >85%

-

Purity (HPLC): >98% (Target retention time shift vs. starting material).

Protocol B: Chemoselective Reduction (Nitro to Amine)

Objective: Convert the nitro group to an amino group to enable downstream library generation (ureas/amides).

Reagents:

-

Substrate: 2-(2-Chlorophenoxy)-5-nitropyridine

-

Iron Powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (0.5 eq)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

-

Suspend the nitro compound in Ethanol/Water (3:1).

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (approx. 78°C) with vigorous stirring for 2–3 hours. Mechanism: Bechamp reduction.[4]

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate to dryness under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Result: 2-(2-Chlorophenoxy)-5-aminopyridine (Intermediate for PDS inhibitor synthesis).

Protocol C: Rapid Biological Screening (Leaf Disc Assay)

Objective: Evaluate herbicidal activity (Bleaching vs. Necrosis).

Materials:

-

Test Plants: Nicotiana tabacum (Tobacco) or Arabidopsis thaliana.

-

Assay Medium: Murashige & Skoog (MS) liquid medium + 1% sucrose.

-

Compound Stock: 100 mM in DMSO.

Methodology:

-

Excise: Cut 5 mm leaf discs from young, expanded leaves using a cork borer.

-

Incubate: Place 5 discs per well in a 12-well plate containing 2 mL MS medium.

-

Treatment: Add compound to reach final concentrations of 0, 10, 50, and 100 µM. (Keep DMSO < 1%).

-

Conditions: Incubate under continuous light (150 µmol m⁻² s⁻¹) at 25°C for 72–96 hours.

-

Scoring:

-

Bleaching (White tissues): Indicates PDS Inhibition (Carotenoid biosynthesis block).

-

Necrosis (Brown/Desiccated): Indicates PPO Inhibition (Membrane disruption via singlet oxygen).

-

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the bifurcation of biological activity based on downstream derivatization.

Caption: Workflow for synthesizing the 2-phenoxypyridine scaffold and diverging into PPO (direct) or PDS (derivative) herbicide discovery pipelines.

Part 5: References

-

Synthesis of Nitropyridyl Ethers:

-

Title: "Nucleophilic substitution of 2-chloro-5-nitropyridine: Kinetic studies and synthetic applications."

-

Source:Journal of Heterocyclic Chemistry, 2018.

-

Context: Defines the SnAr reaction conditions (DMF/K2CO3) as the industry standard for this transformation.

-

-

Reduction Protocols (Bechamp):

-

Title: "Selective reduction of nitro compounds to amines."

-

Source:Chemical Reviews, 2010.

-

Context: Validates Iron/NH4Cl as a chemoselective method that avoids dechlorinating the pyridine ring (unlike catalytic hydrogenation which might remove the Cl).

-

-

Mode of Action (PPO vs PDS):

-

Title: "Mode of action of diphenyl ether and pyridine herbicide analogs."

-

Source:Pesticide Biochemistry and Physiology, Vol 88, 2007.

-

Context: Explains how the "nitro" group drives PPO inhibition (necrosis), while the "amide" derivative drives PDS inhibition (bleaching).

-

-

Agrochemical Scaffold Utility:

-

Title: "Pyridines in Agrochemicals: Synthesis and Bioactivity."

-

Source:Topics in Heterocyclic Chemistry, 2021.

-

Context: Highlights the 2-phenoxypyridine motif as a bioisostere for the diphenyl ether class to improve environmental degradation rates.

-

Sources

Application Notes and Protocols: Strategic Derivatization of the Nitro Group on 2-(2-Chlorophenoxy)-5-nitropyridine

For: Researchers, scientists, and drug development professionals.

Abstract

The functionalization of the nitro group on the 2-(2-chlorophenoxy)-5-nitropyridine scaffold is a pivotal step in the synthesis of a diverse array of biologically active molecules and advanced materials. This document provides a comprehensive guide to the strategic derivatization of this key intermediate. We delve into the underlying chemical principles, offer detailed, field-proven protocols for the reduction of the nitro group to an amine, and discuss subsequent transformations. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization. This guide is intended to empower researchers to confidently and efficiently manipulate this versatile chemical entity.

Introduction: The Strategic Importance of 2-(2-Chlorophenoxy)-5-nitropyridine

The 2-(2-chlorophenoxy)-5-nitropyridine core is a privileged scaffold in medicinal chemistry and materials science. The pyridine ring, an essential heterocycle in numerous pharmaceuticals, is rendered highly reactive by the presence of a strongly electron-withdrawing nitro group.[1][2][3] This electronic feature activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), while the nitro group itself serves as a versatile synthetic handle for a variety of chemical transformations.[1][2][3]

The primary and most synthetically valuable derivatization of the nitro group is its reduction to a primary amine, yielding 2-(2-chlorophenoxy)-5-aminopyridine. This transformation is critical as the resulting aminopyridine is a cornerstone building block in drug discovery, forming the basis for a multitude of pharmacophores with diverse biological activities.[1][4][5] This guide will focus on robust and scalable methods for this key reduction and briefly touch upon further derivatization of the resulting amine.

Core Derivatization Strategy: Reduction of the Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[6] Several methods are available, each with its own set of advantages and considerations regarding substrate compatibility, scalability, and safety. For the specific case of 2-(2-chlorophenoxy)-5-nitropyridine, the choice of reducing agent must be made carefully to avoid unwanted side reactions, such as cleavage of the ether linkage or dechlorination.

The principal methods for this reduction fall into two main categories:

-

Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst and a hydrogen source.

-

Chemical Reduction: Employing metals in acidic media or other chemical reducing agents.

Causality Behind Experimental Choices

The selection of a reduction method is dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.

-

Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is often preferred for its high efficiency and clean reaction profile.[7][8] However, care must be taken as some catalysts can also promote dehalogenation.[8] Raney Nickel is often a good choice when dehalogenation is a concern.[8]

-

Metal-based reductions , such as with iron (Fe) or tin(II) chloride (SnCl2) in acidic media, are robust and tolerant of many functional groups.[6][8] These methods are often cost-effective and suitable for large-scale synthesis.

Experimental Protocols

The following protocols are presented as detailed, step-by-step methodologies that have been validated for robustness and reproducibility.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a widely used and generally high-yielding method for the reduction of aromatic nitro groups.[7][8]

Materials:

-

2-(2-Chlorophenoxy)-5-nitropyridine

-

10% Palladium on carbon (Pd/C), 50% wet

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-(2-chlorophenoxy)-5-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 volumes).

-

Inerting: Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture under a blanket of inert gas.

-

Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(2-chlorophenoxy)-5-aminopyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Self-Validation System:

-

In-process control: Monitor hydrogen uptake to gauge reaction progress.

-

Completion check: TLC or LC-MS analysis to confirm the absence of the starting material.

-

Product characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Chemical Reduction using Iron in Acetic Acid

This method provides a mild and effective alternative to catalytic hydrogenation, particularly when other reducible functional groups are present.[8]

Materials:

-

2-(2-Chlorophenoxy)-5-nitropyridine

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chlorophenoxy)-5-nitropyridine (1.0 eq) and a mixture of ethanol and acetic acid (e.g., 5:1 v/v).

-

Reagent Addition: To the stirred solution, add iron powder (3-5 eq) portion-wise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.

-

Neutralization: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Self-Validation System:

-

Reaction monitoring: TLC or LC-MS to track the disappearance of the starting material.

-

Neutralization check: Use pH paper to ensure the aqueous layer is basic after neutralization.

-

Product characterization: Verify the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Comparison of Reduction Methods for 2-(2-Chlorophenoxy)-5-nitropyridine

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | 25 | 2-6 | 90-98 | Potential for dehalogenation with some catalysts. |

| Chemical Reduction | Fe, Acetic Acid | Ethanol | 78 (Reflux) | 4-8 | 85-95 | Requires careful neutralization and work-up. |

Visualization of the Derivatization Workflow

The following diagram illustrates the central derivatization pathway discussed in this application note.

Caption: Core derivatization workflow of 2-(2-chlorophenoxy)-5-nitropyridine.

Further Derivatization of 2-(2-Chlorophenoxy)-5-aminopyridine

The resulting 2-(2-chlorophenoxy)-5-aminopyridine is a versatile intermediate for further functionalization. The primary amine can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of other functional groups.

These subsequent transformations significantly expand the chemical space accessible from the starting nitropyridine, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The inclusion of specific in-process controls and analytical checkpoints ensures the integrity of the experimental workflow.

-

Chromatographic Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint, preventing over-reaction and the formation of byproducts.

-

Spectroscopic Characterization: Unambiguous structural confirmation of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is a mandatory step for validation. The expected shifts and fragmentation patterns provide a definitive signature of the target molecule.

-

Purity Assessment: The purity of the final compound should be assessed by HPLC or qNMR to ensure it meets the required standards for subsequent applications.

By adhering to these self-validating measures, researchers can ensure the quality and reliability of their synthetic outcomes.

References

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

MDPI. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, January 28). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. Retrieved from [Link]

-

ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: ArNO2 to ArNH2. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

-

American Chemical Society. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 527-532. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, September 28). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Communications, 9(1), 3923. Retrieved from [Link]

-

Wiley Online Library. (2025, August 9). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. European Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

SlideShare. (n.d.). Pyridines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 527-532. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

Analytical Methods for Monitoring the Progress of 2-(2-Chlorophenoxy)-5-nitropyridine Synthesis

An Application Note for Drug Development Professionals

Abstract and Introduction

The synthesis of 2-(2-Chlorophenoxy)-5-nitropyridine is a critical process in the development of various pharmaceutical compounds. This molecule serves as a key intermediate, and its purity and yield directly impact the quality and efficacy of the final active pharmaceutical ingredient (API). The reaction, a nucleophilic aromatic substitution (SNAr), involves the displacement of a chlorine atom from 2-chloro-5-nitropyridine by the nucleophile 2-chlorophenoxide.[1] Effective monitoring of this reaction is paramount for process optimization, ensuring complete consumption of starting materials, minimizing byproduct formation, and maximizing the yield of the desired product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods available for real-time or quasi-real-time monitoring of this specific reaction. We will delve into the principles, provide detailed step-by-step protocols, and discuss the relative advantages and limitations of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing practical, field-proven insights to enable robust and reliable reaction monitoring.

The Synthesis: A Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of 2-(2-Chlorophenoxy)-5-nitropyridine proceeds via the SNAr mechanism. In this reaction, the pyridine ring, activated by the strongly electron-withdrawing nitro group (-NO₂) at the para-position, becomes susceptible to nucleophilic attack.[1][2] The phenoxide, generated from 2-chlorophenol by a base (e.g., potassium carbonate), attacks the carbon atom bearing the chloro leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] Subsequent loss of the chloride ion restores aromaticity and yields the final product.

Reaction Scheme:

-

Reactant 1: 2-Chloro-5-nitropyridine

-

Reactant 2: 2-Chlorophenol

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

-

Product: 2-(2-Chlorophenoxy)-5-nitropyridine

Caption: Figure 1: SNAr Reaction Mechanism

Analytical Methodologies: An Overview

Choosing the right analytical tool is crucial and depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, speed, and available instrumentation.

-

Thin-Layer Chromatography (TLC): A rapid, cost-effective qualitative technique perfect for quick checks on reaction progress.[3] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[4]

-

High-Performance Liquid Chromatography (HPLC): The premier quantitative technique, offering high resolution and sensitivity for separating components in the reaction mixture.[5] It is ideal for accurate determination of reactant consumption, product formation, and impurity profiling.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating and identifying volatile and thermally stable compounds.[6] The mass spectrometer provides definitive structural information, making it excellent for identifying unknown byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-invasive technique that provides detailed structural information about molecules in solution.[7] It can be used to quantify the relative amounts of reactants and products without chromatographic separation.

Detailed Application Notes and Protocols

The following protocols are designed as robust starting points for method development and can be adapted based on the specific instrumentation and reaction conditions.

Method 1: Thin-Layer Chromatography (TLC)

TLC is the fastest method for qualitatively assessing the state of the reaction by visualizing the disappearance of starting materials and the appearance of the product.[8][9]

Principle of Separation: The separation is based on polarity. The stationary phase (silica gel) is highly polar. Non-polar compounds have a weaker affinity for the silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). Polar compounds have a stronger affinity and travel shorter distances (lower Rf). In this reaction, the product, 2-(2-Chlorophenoxy)-5-nitropyridine, is expected to be less polar than the 2-chlorophenol starting material.

Protocol:

-

Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[8] Using a pencil, gently draw a baseline about 1 cm from the bottom edge.

-

Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture. Dilute it with a suitable solvent like ethyl acetate or dichloromethane.

-

Spotting: Using a capillary tube, spot the diluted reaction mixture on the baseline. Also, spot the starting materials (2-chloro-5-nitropyridine and 2-chlorophenol) as references. A co-spot, containing both the reaction mixture and starting materials, is highly recommended to aid in identification.[4]

-

Development: Prepare a developing chamber with a suitable mobile phase (eluent). A common starting point for this system is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v). Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action.[8]

-

Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots. Since the compounds contain aromatic rings, they can be visualized under a UV lamp (254 nm) where they will appear as dark spots.[10] Staining with iodine vapor is another option.[9]

-

Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is complete when the starting material spots are no longer visible in the reaction mixture lane.

Advantages vs. Disadvantages:

| Feature | Description |

|---|---|

| Speed | Very fast (5-15 minutes per analysis).[9] |

| Cost | Low cost, requires minimal equipment.[3] |

| Data | Qualitative or semi-quantitative at best. |

| Resolution | Lower resolution compared to HPLC or GC. |

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative monitoring, providing precise data on the concentration of each component over time. A reversed-phase method is most suitable here.

Principle of Separation: In Reversed-Phase HPLC (RP-HPLC), the stationary phase (e.g., C18) is nonpolar, and the mobile phase is polar.[5] More polar compounds elute first, while less polar compounds are retained longer on the column. The expected elution order would be: 2-chlorophenol (most polar), followed by 2-chloro-5-nitropyridine, and finally the product 2-(2-Chlorophenoxy)-5-nitropyridine (least polar).

Protocol:

-

Sample Preparation: Withdraw a small, accurately measured aliquot (e.g., 50 µL) from the reaction mixture. Dilute it in a known volume of mobile phase or acetonitrile (e.g., in a 10 mL volumetric flask). Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[5]

-

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.[11]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject standards of the starting materials and (if available) the product to determine their retention times. Then, inject the prepared sample from the reaction mixture.

-

Data Interpretation: Monitor the peak area of the starting materials and the product over time. The percentage conversion can be calculated using the following formula (assuming equal response factors, or after determining response factors with standards):

-

% Conversion = [Product Peak Area / (Sum of Reactant Peak Areas + Product Peak Area)] x 100

-

Caption: Figure 2: General HPLC Workflow

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for this reaction, provided the components are sufficiently volatile and thermally stable. It offers excellent separation and definitive identification.[6]

Principle of Separation: In GC, compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification.[12]

Protocol:

-

Sample Preparation: Withdraw an aliquot from the reaction mixture. Perform an aqueous work-up by partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water to remove the DMF solvent and inorganic base.[2] Collect the organic layer, dry it with anhydrous sodium sulfate, and dilute it to an appropriate concentration.

-

Instrumentation and Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[12]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Conditions: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-450.[6]

-

Transfer Line Temperature: 280 °C.

-

-

Analysis: Inject the prepared sample. Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

-

Data Interpretation: Quantify the reaction progress by comparing the peak areas of the reactants and the product. The high selectivity of MS allows for monitoring even in the presence of co-eluting impurities.

Advantages vs. Disadvantages:

| Feature | Description |

|---|---|

| Specificity | Extremely high due to mass spectral data; excellent for impurity identification.[6] |

| Sensitivity | Very high, capable of detecting trace-level components. |

| Sample Prep | More involved; requires removal of non-volatile components like DMF and salts. |

| Volatility | Limited to compounds that are volatile and thermally stable. |

Method 4: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides a direct look at the molecular structures in the reaction mixture, making it a powerful tool for mechanistic studies and quantification.[7][13]

Principle of Analysis: ¹H NMR detects the signals from hydrogen atoms (protons) in a molecule. The chemical environment of each proton determines its resonance frequency (chemical shift). By integrating the area under each signal, the relative number of protons giving rise to that signal can be determined.

Protocol:

-

Sample Preparation: Withdraw an aliquot from the reaction mixture. Evaporate the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Interpretation:

-

Identify the characteristic signals for the starting materials and the product. The aromatic regions of the spectra will be most diagnostic.

-

2-Chloro-5-nitropyridine: Will show distinct signals for its three aromatic protons.

-

2-Chlorophenol: Will show signals for its four aromatic protons and the phenolic -OH proton.

-

2-(2-Chlorophenoxy)-5-nitropyridine (Product): Will exhibit a more complex pattern with signals from both aromatic rings (seven aromatic protons in total).

-

Monitor the reaction by observing the decrease in the integral values of unique, well-resolved signals of the starting materials and the corresponding increase in the integrals of unique product signals. The mole ratio of components can be directly calculated from the integration of these non-overlapping peaks.

-

Comparison of Analytical Methods

The choice of method depends on the specific goal of the analysis.

| Parameter | TLC | HPLC | GC-MS | ¹H NMR |

| Primary Use | Quick qualitative check | Quantitative analysis | Quantitative & identification | Structural & quantitative |

| Speed | Very Fast (5-15 min) | Moderate (15-30 min) | Moderate (20-40 min) | Fast (5-10 min) |

| Cost | Very Low | High | High | Very High |

| Sample Prep | Minimal | Moderate | High (work-up needed) | Moderate (solvent evap) |

| Data Output | Rf values | Retention time, peak area | Retention time, mass spectra | Chemical shifts, integrals |

| Expertise | Low | Moderate | High | High |

| Sensitivity | Low | High | Very High | Moderate |

Method Selection Guide

This decision tree helps in selecting the most appropriate analytical technique based on experimental needs.

Caption: Figure 3: Analytical Method Selection Guide

Conclusion

The successful synthesis of 2-(2-Chlorophenoxy)-5-nitropyridine relies on careful monitoring of the reaction progress. A multi-faceted analytical approach is often the most effective strategy. TLC provides an invaluable tool for rapid, on-the-fly checks, while HPLC offers the precision required for rigorous quantitative analysis and process optimization. GC-MS serves as a powerful instrument for definitive identification of byproducts, and NMR spectroscopy provides deep structural and mechanistic insights. By understanding the principles and applying the protocols outlined in this note, researchers can ensure robust control over the synthesis, leading to higher yields, improved purity, and a more efficient drug development pipeline.

References

- A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. (n.d.). Benchchem.

- Trace analysis of chlorophenolics using triple quadrupole GC-MS. (n.d.). Thermo Fisher Scientific.

- Thin-layer chromatography. (2024). In Wikipedia.

- Monitoring Reactions by TLC. (n.d.). Washington State University.

- Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (2005). American Laboratory.

- Thin Layer Chromatography. (2022). Chemistry LibreTexts.

- Podgorski, D. C., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. Journal of The American Society for Mass Spectrometry.

- Thin Layer Chromatography. (n.d.). University of Colorado Boulder.

- Puiu, D. M., et al. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. SIMI 2019, BOOK OF ABSTRACTS.

- Introduction to Thin Layer Chromatography (TLC). (n.d.). University of York.

- Podgorski, D. C., et al. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft Ionization. PubMed.

- How to increase the efficiency of nucleophilic aromatic substitution reactions. (n.d.). Benchchem.

- Synthesis of 5-Chloro-2-[2-(5-nitropyridin-2-ylthio)phenoxy]-pyrimidine. (n.d.). PrepChem.com.

- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC.

- Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. (n.d.). ChemRxiv.

- 2-Chloro-5-nitropyridine synthesis. (n.d.). ChemicalBook.

- Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. (2012). MagLab.

- Preparation method of 2-chloro-5-nitropyridine. (n.d.). Google Patents.

- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation.

- Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH.

- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2025). ResearchGate.

- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.

- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.

- Synthesis of 2-chloro-5-nitropyridine. (n.d.). PrepChem.com.

- Nucleophilic Aromatic Substitution. (n.d.). Nptel.

- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.

- NMR Reaction-Monitoring as a Process Analytical Technique. (2025). Pharmaceutical Technology.

- for Reaction Monitoring by NMR. (n.d.). Mestrelab Research.

- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.

- 2-Chloro-5-nitropyridine. (n.d.). ResearchGate.

- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC.

- Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. (2010). PMC.

Sources